Structural Regioisomerism: The 2-Acetyl-4-Bromo vs. 4-(Bromoacetyl) Functional Topography
Methyl 2-acetyl-4-bromobenzoate (CAS 126167-21-7) is one of at least three commercially documented C₁₀H₉BrO₃ regioisomers. It uniquely features (i) a non-halogenated acetyl group directly attached to the aromatic C-2 position, and (ii) an aromatic bromine at C-4 para to the methyl ester. In contrast, the more widely listed 4-(2-bromoacetyl) isomer (CAS 56893-25-5) places the α-bromoketone at the C-4 para position, while the 4-acetyl-2-bromo isomer (CAS 2167490-54-0) places ring bromine ortho to the ester and acetyl at C-4. These three isomers carry the same molecular formula (C₁₀H₉BrO₃) and identical molecular weight (257.08 g/mol) yet are structurally non-superimposable and exhibit orthogonal reactivity .
| Evidence Dimension | Regiochemical identity (acetyl position; bromine position; bromoacetyl presence) |
|---|---|
| Target Compound Data | Acetyl at C-2 (non-halogenated); Bromine at C-4 (aryl bromide); Ester at C-1 (methyl ester); CAS 126167-21-7 |
| Comparator Or Baseline | Comparator 1: CAS 56893-25-5 — Bromoacetyl at C-4 (α-bromoketone); no ring halogen; Ester at C-1. Comparator 2: CAS 2167490-54-0 — Acetyl at C-4; Bromine at C-2 (aryl bromide); Ester at C-1 |
| Quantified Difference | Three distinct connectivity isomers sharing identical molecular formula (C₁₀H₉BrO₃) and molecular weight (257.08 g/mol); reactive electrophilic center is located on different carbon atoms (ring C-2 acetyl vs. side-chain C-α bromoacetyl vs. ring C-4 acetyl) |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry assignments, and vendor Certificate of Analysis specifications (purity ≥95–98% range across three suppliers) |
Why This Matters
A procurement specification written solely as 'C₁₀H₉BrO₃ methyl bromobenzoate derivative' can inadvertently deliver a regioisomer that lacks the requisite electrophilic architecture for the intended thiazole-forming or cross-coupling sequence, rendering the purchased material chemically useless for the target reaction.
